![molecular formula C12H9NO B130765 2-Dibenzofuranamine CAS No. 3693-22-9](/img/structure/B130765.png)
2-Dibenzofuranamine
Overview
Description
2-Dibenzofuranamine, also known as dibenzofuran-2-amine or 2-Aminodibenzofuran, is a chemical compound with the molecular formula C12H9NO . It is used in the preparation of mono and bisazo dyes .
Molecular Structure Analysis
The molecular structure of 2-Dibenzofuranamine consists of a dibenzofuran core with an amine group attached at the 2-position . The molecular weight is 183.21 g/mol .
Physical And Chemical Properties Analysis
2-Dibenzofuranamine has a molecular weight of 183.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 183.068413911 g/mol .
Scientific Research Applications
Material Science
2-Dibenzofuranamine is used as a building block in material science . It is particularly used in the development of small molecule semiconductors . These semiconductors have applications in various electronic devices such as transistors, solar cells, and light-emitting diodes (LEDs).
Psychiatry
In the field of psychiatry, the hallucinogenic properties of certain 2-dibenzofuranamine derivatives have been explored. This research potentially contributes to the understanding of serotonin receptor-mediated effects, which could aid in the development of new treatments for mental health disorders.
Oncology
2-Dibenzofuranamine derivatives also have potential applications in oncology. While specific details are not available, it is likely that these compounds could be used in the development of new cancer therapies.
Endocrinology
Drug Development
Given its chemical structure and properties, 2-dibenzofuranamine could be used as a precursor in the synthesis of various pharmaceutical drugs .
Chemical Research
2-Dibenzofuranamine is used in chemical research as a reagent or a building block for the synthesis of more complex molecules .
Safety and Hazards
2-Dibenzofuranamine can cause skin and eye irritation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . Medical attention should be sought immediately in all cases .
Mechanism of Action
Target of Action
It’s worth noting that the compound is a derivative of benzofuran, which has been found to interact with lysozyme, a type of enzyme .
Biochemical Pathways
It’s known that benzofuran derivatives can have various effects on biological systems, which suggests that 2-dibenzofuranamine may also interact with multiple biochemical pathways .
Result of Action
It’s known that benzofuran derivatives can have various effects on biological systems, suggesting that 2-dibenzofuranamine may also have diverse molecular and cellular effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
dibenzofuran-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZMBQLAYDJIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039239 | |
Record name | 2-Aminodiphenylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dibenzofuranamine | |
CAS RN |
3693-22-9 | |
Record name | 2-Dibenzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3693-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dibenzofuranamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DIBENZOFURANAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminodiphenylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Dibenzofuranamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DIBENZOFURANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008JZJ6NVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do substituted 2-dibenzofuranamines exert their therapeutic effect on migraine?
A1: The research paper highlights that specific substituted 2-dibenzofuranamines act as 5-HT1F receptor agonists []. While the exact mechanism of action in migraine is not fully elucidated in the paper, 5-HT1F receptor agonists are believed to work by inhibiting the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings. This inhibition of CGRP release helps to prevent the dilation and inflammation of blood vessels in the brain, which are key events in the development of migraine headaches.
Q2: What is the relationship between the chemical structure of 2-dibenzofuranamines and their activity as 5-HT1F receptor agonists?
A2: The paper emphasizes the Structure-Activity Relationship (SAR) of substituted 2-dibenzofuranamines, indicating that modifications at the 8-position of 1,2,3,4-tetrahydro-2-dibenzofuranamines and the 9-position of 2-aminocyclohepta[b]benzofurans significantly influence their binding affinity and selectivity for the 5-HT1F receptor []. The study explores various substituents at these positions, including alkyl groups, halogens, and aromatic rings, to identify structural features that enhance their potency and selectivity as 5-HT1F agonists.
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